molecular formula C8H14N2 B124483 1-Methyl-3-t-butylpyrazole CAS No. 141665-16-9

1-Methyl-3-t-butylpyrazole

Cat. No.: B124483
CAS No.: 141665-16-9
M. Wt: 138.21 g/mol
InChI Key: LWFMELWSMBFNST-UHFFFAOYSA-N
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Description

1-Methyl-3-t-butylpyrazole is an organic compound with the molecular formula C8H14N2 It belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms This compound is notable for its unique structural features, which include a methyl group at the first position and a tert-butyl group at the third position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-t-butylpyrazole can be synthesized through several methods. One common approach involves the reaction of 3-t-butyl-1H-pyrazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures. Another method involves the alkylation of 3-t-butylpyrazole with methyl bromide under similar conditions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic reaction principles but is optimized for large-scale production. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-t-butylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, and alkylating agents like methyl iodide.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated, sulfonylated, or alkylated pyrazole derivatives.

Scientific Research Applications

1-Methyl-3-t-butylpyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-t-butylpyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

    3-t-Butyl-1H-pyrazole: Lacks the methyl group at the first position, resulting in different chemical properties and reactivity.

    1-Methyl-3-phenylpyrazole: Contains a phenyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.

    1-Methyl-3-isopropylpyrazole: Features an isopropyl group, which affects its chemical behavior compared to the tert-butyl group.

Uniqueness: 1-Methyl-3-t-butylpyrazole is unique due to the presence of both a methyl group and a tert-butyl group, which confer distinct steric and electronic properties. These features make it a versatile compound in synthetic chemistry and a valuable tool in various research applications.

Properties

IUPAC Name

3-tert-butyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(2,3)7-5-6-10(4)9-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFMELWSMBFNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161787
Record name 1-Methyl-3-t-butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141665-16-9
Record name 1-Methyl-3-t-butylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141665169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-t-butylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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